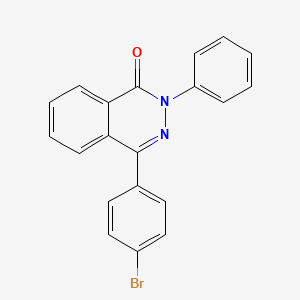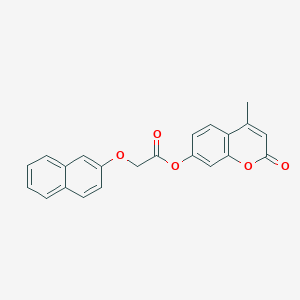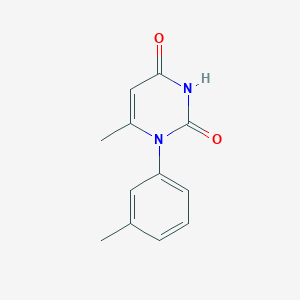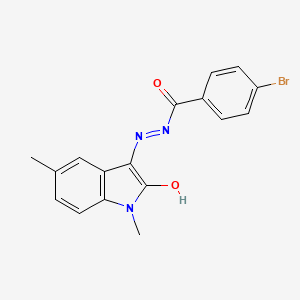
1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione
描述
1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione, also known as Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation caused by various conditions, such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis. Etoricoxib belongs to the class of selective COX-2 inhibitors, which means that it selectively blocks the COX-2 enzyme, while sparing the COX-1 enzyme, in order to reduce inflammation and pain without causing gastrointestinal side effects.
作用机制
1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. By blocking COX-2, 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione reduces the production of prostaglandins, thereby reducing pain and inflammation. Unlike non-selective NSAIDs, which also inhibit the COX-1 enzyme and can cause gastrointestinal side effects, 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has a lower risk of causing gastrointestinal ulcers and bleeding.
Biochemical and Physiological Effects
1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been shown to have several biochemical and physiological effects, such as reducing the expression of pro-inflammatory cytokines, inhibiting the activation of nuclear factor kappa B (NF-κB), and increasing the expression of anti-inflammatory cytokines. 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has also been found to have antiplatelet effects, which may be beneficial in preventing thrombosis and cardiovascular events.
实验室实验的优点和局限性
1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has several advantages for lab experiments, such as its high potency, selectivity, and specificity for COX-2 inhibition, which allows for precise and reproducible results. 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione also has a lower risk of causing gastrointestinal side effects, which can be a confounding factor in some experiments. However, 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione also has some limitations, such as its relatively high cost and limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilization techniques.
未来方向
There are several future directions for the research and development of 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione and related compounds. One potential direction is the investigation of the antiplatelet and antitumor activities of 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione, which may have therapeutic applications in the prevention and treatment of cardiovascular diseases and cancer, respectively. Another direction is the development of more potent and selective COX-2 inhibitors with improved solubility and pharmacokinetic properties, which may enhance the efficacy and safety of these drugs. Additionally, the use of 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione and other COX-2 inhibitors in combination with other drugs or therapies, such as immunotherapy or gene therapy, may also be explored as a potential strategy for treating various diseases.
科学研究应用
1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been extensively studied in both preclinical and clinical settings, and has been shown to be effective in reducing pain and inflammation in various animal models and human patients. 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has also been found to have several other pharmacological effects, such as antiplatelet, antitumor, and neuroprotective activities, which may have potential therapeutic applications in other diseases.
属性
IUPAC Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-4-26-18-11-14(6-8-17(18)23)10-16-19(24)21-22(20(16)25)15-7-5-12(2)13(3)9-15/h5-11,23H,4H2,1-3H3,(H,21,24)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYDCVQEAFYURX-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N-diethyl-2-methyl-5-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B3438029.png)
![3,3,6,6-tetramethyl-9-[5-(3-methyl-4-nitrophenyl)-2-furyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3438032.png)
![4-methoxy-3-{[(4-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3438039.png)
![2-{[(2-carboxyphenyl)amino]carbonyl}-4,5-dichlorobenzoic acid](/img/structure/B3438042.png)
![2-(4-chloro-3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3438043.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3438050.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B3438057.png)

![N-[4-(benzyloxy)phenyl]-3-(4-phenyl-1-piperazinyl)propanamide](/img/structure/B3438070.png)

